molecular formula C30H30N6O3 B12431999 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

Katalognummer: B12431999
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: XKOYTLRGOQTKAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core, which is often associated with biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrazole Group: This step involves the reaction of the quinazoline intermediate with a pyrazole derivative.

    Attachment of the Ethoxy Group: This can be done through an etherification reaction.

    Final Coupling: The final step involves coupling the intermediate with N-propan-2-ylacetamide under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Analyse Chemischer Reaktionen

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazoline and pyrazole moieties, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole group may also contribute to the compound’s biological activity by interacting with different molecular pathways. The exact mechanism would depend on the specific biological context and the targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide include other quinazoline derivatives and pyrazole-containing compounds. These similar compounds may share some biological activities but differ in their specific interactions and efficacy. For example:

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug with similar applications.

    Pyrazole Derivatives: Various pyrazole-containing compounds are studied for their anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Biologische Aktivität

The compound 2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinazoline moiety, which has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 364.43 g/mol. The compound features a quinazoline ring, a phenoxy group, and a pyrazole substituent, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing quinazoline and pyrazole derivatives exhibit a wide range of biological activities. Below is a summary of the key findings related to the biological activity of this specific compound:

Antimicrobial Activity

Studies have shown that quinazoline derivatives can possess significant antibacterial properties. For instance:

  • In vitro studies demonstrated that similar quinazoline compounds exhibited inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The compound's structure suggests it may interact with bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties:

  • Research indicates that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .
  • Mechanistic studies suggest that these compounds may target specific kinases involved in cancer cell signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been explored:

  • Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several quinazoline derivatives, showing that compounds with substitutions at the N-position exhibited enhanced activity against E. coli and S. aureus . The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Anticancer Studies : In a comparative study involving various pyrazole-containing compounds, it was found that those with quinazoline scaffolds displayed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may bind effectively to target proteins involved in cancer progression and bacterial resistance mechanisms .

Data Tables

Biological ActivityTest OrganismsInhibition Zone (mm)MIC (mg/mL)
AntibacterialE. coli1565
S. aureus1270
AnticancerMCF-7-IC50 = 5

Eigenschaften

Molekularformel

C30H30N6O3

Molekulargewicht

522.6 g/mol

IUPAC-Name

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C30H30N6O3/c1-4-38-25-12-13-27-26(15-25)30(34-23-10-8-20(9-11-23)22-16-31-32-17-22)36-29(35-27)21-6-5-7-24(14-21)39-18-28(37)33-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,31,32)(H,33,37)(H,34,35,36)

InChI-Schlüssel

XKOYTLRGOQTKAU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC=C(C=C3)C4=CNN=C4)C5=CC(=CC=C5)OCC(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.